Arginine-13C6,15N4 (hydrochloride)
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Overview
Description
Arginine-13C6,15N4 (hydrochloride) is a stable isotope-labeled derivative of arginine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and protein quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-13C6,15N4 (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotopes .
Industrial Production Methods
Industrial production of Arginine-13C6,15N4 (hydrochloride) is carried out using advanced techniques such as stable isotope labeling with amino acids in cell culture (SILAC). This method allows for the efficient incorporation of isotopes into proteins of living cells, followed by mass spectrometry for identification and quantification .
Chemical Reactions Analysis
Types of Reactions
Arginine-13C6,15N4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of arginine to nitric oxide and citrulline.
Reduction: Arginine can be reduced to form other amino acid derivatives.
Substitution: The amino group in arginine can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include nitric oxide, citrulline, and various amino acid derivatives. These products are crucial for studying metabolic pathways and protein functions .
Scientific Research Applications
Arginine-13C6,15N4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of arginine in biochemical pathways.
Biology: Employed in proteomics for protein quantification and identification using mass spectrometry.
Medicine: Utilized in clinical research to study the role of arginine in nitric oxide production and its effects on cardiovascular health.
Industry: Applied in the development of pharmaceuticals and nutraceuticals to enhance the efficacy and safety of arginine-based products .
Mechanism of Action
The mechanism of action of Arginine-13C6,15N4 (hydrochloride) involves its role as a precursor for nitric oxide synthesis. Nitric oxide is a potent vasodilator that plays a critical role in regulating blood flow and pressure. The labeled isotopes allow for precise tracking of arginine’s metabolic pathways and interactions with molecular targets such as nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
- L-Arginine-13C6 hydrochloride
- L-Arginine-15N4 hydrochloride
- L-Lysine-13C6,15N2 hydrochloride
Uniqueness
Arginine-13C6,15N4 (hydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in metabolic studies and protein quantification compared to single-labeled compounds .
Properties
Molecular Formula |
C6H15ClN4O2 |
---|---|
Molecular Weight |
220.59 g/mol |
IUPAC Name |
2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |
InChI Key |
KWTQSFXGGICVPE-GEJXSVJKSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.